2-(Imidazol-1-ylmethyl)pyrrole
Description
2-(Imidazol-1-ylmethyl)pyrrole is a hybrid heterocyclic compound featuring a pyrrole ring connected to an imidazole moiety via a methylene (-CH2-) linker. This structural motif combines the electron-rich aromatic properties of pyrrole with the nitrogen-rich, biologically active imidazole system. Pyrrole derivatives are widely studied for their roles in natural products and pharmaceuticals, while imidazole-containing compounds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities . The methylene bridge in this compound introduces conformational flexibility, distinguishing it from fused-ring pyrroloimidazoles or rigidly substituted analogs .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-ylmethyl)imidazole |
InChI |
InChI=1S/C8H9N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h1-5,7,10H,6H2 |
InChI Key |
NPGFWDXVPSMVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Flexibility vs.
Key Insights :
- Synergistic Potential: The combination of pyrrole and imidazole in 2-(Imidazol-1-ylmethyl)pyrrole may confer dual functionality, such as antioxidant activity from pyrrole and kinase modulation from imidazole .
- Selectivity Challenges : Unlike pyridinylimidazoles (), which show kinase selectivity, the target compound’s flexible structure might reduce selectivity unless optimized with specific substituents.
Chemical Reactivity and Stability
- Oxidation Sensitivity : Pyrrole rings are prone to oxidation, as seen in , where pyrrole forms 1,5-dihydro-pyrrole-one under oxidative conditions. The imidazole substituent in this compound could either stabilize the pyrrole ring via electron donation or increase susceptibility to degradation depending on substitution patterns .
- Comparative Stability : Fused pyrroloimidazoles () exhibit enhanced stability due to aromatic conjugation, whereas the methylene-linked target compound may require protective groups during synthesis to prevent side reactions.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : Imidazole’s polarity may improve aqueous solubility compared to purely pyrrole-based compounds, but the methylene linker could introduce hydrophobicity. This balance must be optimized for drug-likeness .
- Drug Design Implications : The modular structure of this compound allows for derivatization at both the pyrrole and imidazole rings, enabling tailored pharmacokinetic profiles—a advantage over rigid fused systems .
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